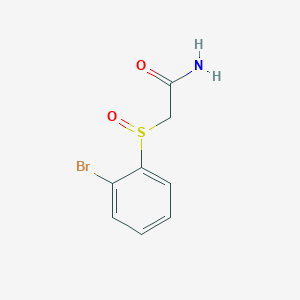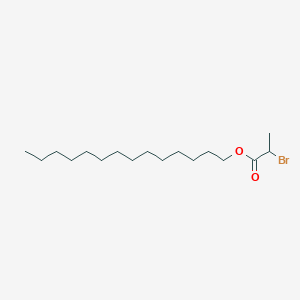
Tetradecyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2-bromopropanoate is an organic compound with the molecular formula C₁₇H₃₃BrO₂. It is an ester derived from 2-bromopropionic acid and tetradecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-bromopropionic acid and tetradecanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various esters or alcohols, depending on the nucleophile used.
Hydrolysis: 2-bromopropionic acid and tetradecanol.
Reduction: Tetradecyl 2-bromopropanol.
Applications De Recherche Scientifique
Tetradecyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tetradecyl 2-bromopropanoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but with an ethyl group instead of a tetradecyl group.
Methyl 2-bromopropanoate: Contains a methyl group instead of a tetradecyl group.
Butyl 2-bromopropanoate: Features a butyl group in place of the tetradecyl group.
Uniqueness
Tetradecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Propriétés
Numéro CAS |
86711-82-2 |
|---|---|
Formule moléculaire |
C17H33BrO2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
tetradecyl 2-bromopropanoate |
InChI |
InChI=1S/C17H33BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16H,3-15H2,1-2H3 |
Clé InChI |
XLNAEONRIMSMIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

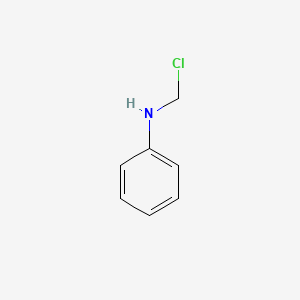
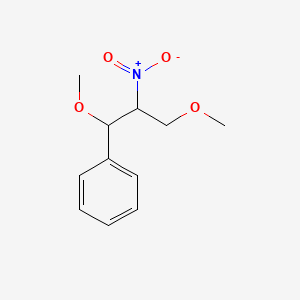
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

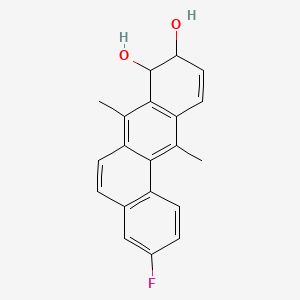
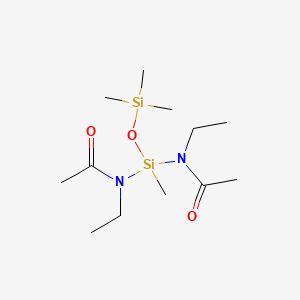
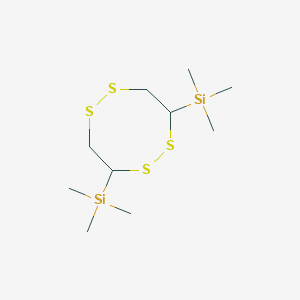

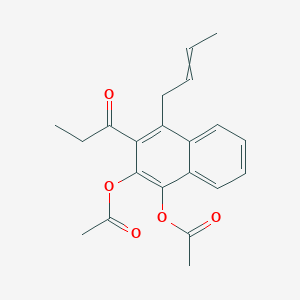

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
